

In-Depth Technical Guide: 3,4-Dichloro-5-methoxypyridazine

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Compound of Interest

Compound Name: 3,4-Dichloro-5-methoxypyridazine

Cat. No.: B184940

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CAS Number: 63910-32-7

This technical guide provides a comprehensive overview of **3,4-Dichloro-5-methoxypyridazine**, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

3,4-Dichloro-5-methoxypyridazine is a dihalogenated pyridazine derivative. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a structure considered a "privileged scaffold" in chemical biology due to its favorable physicochemical properties for drug-target interactions.[\[1\]](#)

Table 1: Physicochemical Properties of **3,4-Dichloro-5-methoxypyridazine**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 63910-32-7 | [2] |
| Molecular Formula | C ₅ H ₄ Cl ₂ N ₂ O | [1][2] |
| Molecular Weight | 179.00 g/mol | [1][2] |
| Melting Point | 101-102 °C | [3] |
| Appearance | Colorless crystals (from ether) | [3] |
| SMILES | COCl1=CN=NC(=C1Cl)Cl | [2] |
| InChIKey | OVZWGIFIQJWITB-UHFFFAOYSA-N | |
| Purity | Commercially available at ≥98% | [2] |
| Storage | 4°C, sealed storage, away from moisture and light | [2] |

Table 2: Predicted Physicochemical Properties

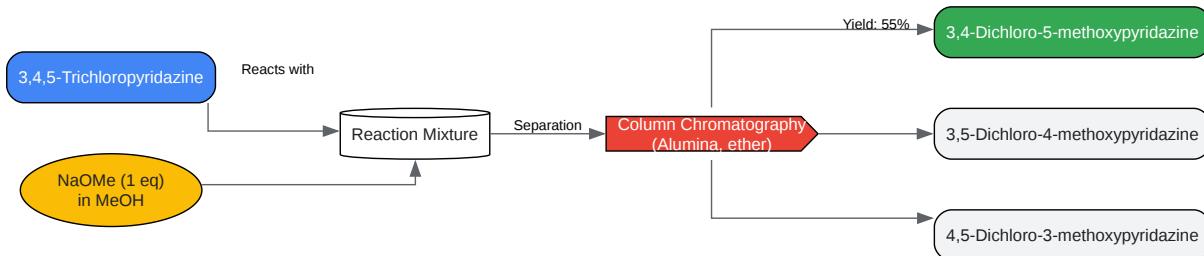
| Property | Value |
|---------------------------------------|----------------------|
| Topological Polar Surface Area (TPSA) | 35.01 Å ² |
| LogP | 1.792 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |

Synthesis and Reactivity

Synthesis

3,4-Dichloro-5-methoxypyridazine is primarily synthesized via the nucleophilic substitution of 3,4,5-trichloropyridazine with sodium methoxide.[3] The reaction yields a mixture of

dichloromonomethoxypyridazines, with the 5-methoxy isomer being the major product due to the higher reactivity of the chlorine atom at the C-5 position.[3]



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Caption: Synthesis of **3,4-Dichloro-5-methoxypyridazine**.

Experimental Protocol: Monomethylation of 3,4,5-Trichloropyridazine[3]

- Reaction Setup: A solution of 3,4,5-trichloropyridazine (9.17 g) in methanol (100 ml) is prepared in a suitable reaction vessel.
- Reagent Addition: A 0.5 M solution of sodium methoxide in methanol (100 ml) is added to the pyridazine solution with stirring at a temperature below 0°C.
- Reaction: The reaction mixture is stirred for 1 hour at room temperature.
- Work-up: The solvent is removed under reduced pressure. Water (500 ml) is added to the residue. The insoluble product is collected by filtration. The aqueous filtrate is then extracted three times with chloroform (50 ml). The combined organic extracts are dried over potassium carbonate and the solvent is evaporated.
- Purification: The resulting crude product, a mixture of isomers, is purified by column chromatography on alumina using ether as the eluent to yield pure **3,4-dichloro-5-methoxypyridazine** (55% yield).

Reactivity

The two chlorine atoms on the **3,4-dichloro-5-methoxypyridazine** ring possess different reactivities, which allows for selective and regioselective displacement by various nucleophiles. [1] This property makes it a valuable precursor for creating diverse libraries of substituted pyridazines for further research and development.[1] The reactivity of the chlorine atoms in the parent 3,4,5-trichloropyridazine towards methylation follows the order: C-5 > C-4 > C-3.[3]

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectra for purified **3,4-dichloro-5-methoxypyridazine** is limited. However, ^1H -NMR analysis of the crude reaction mixture from the synthesis showed three distinct signals for the ring proton (C6-H) at δ 8.81, 9.03, and 8.92, corresponding to the three different dichloromonomethoxypyridazine isomers.[3]

Applications in Research and Development

3,4-Dichloro-5-methoxypyridazine is a versatile synthetic intermediate primarily used in medicinal chemistry and agrochemical research.[1]

Drug Discovery

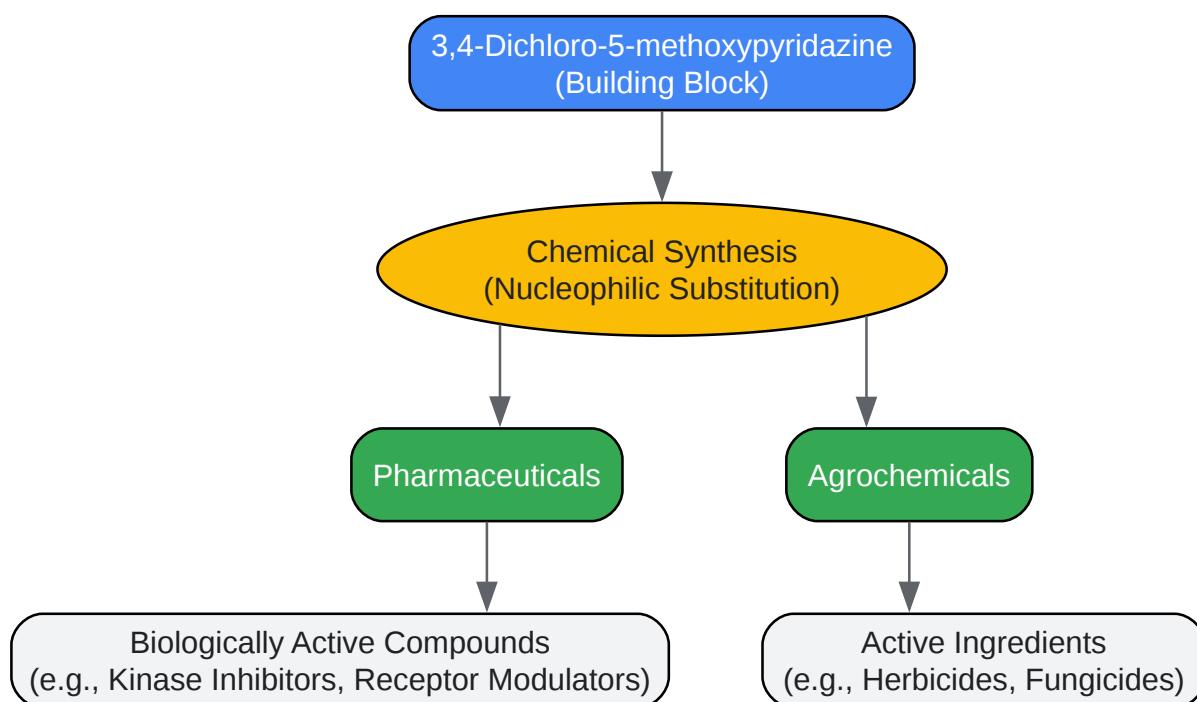
The pyridazine nucleus is a key structural motif in many biologically active compounds. Its presence can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While specific biological activities for **3,4-dichloro-5-methoxypyridazine** are not widely reported, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Pyridazine derivatives have been investigated for a wide range of activities, including anticancer and antiangiogenic properties.

Agrochemical Research

Similar to its role in pharmaceuticals, this compound is also utilized in the development of new active ingredients for agrochemicals.[1]

Biological Activity

Currently, there is a lack of specific data on the biological activity, mechanism of action, or relevant signaling pathways for **3,4-Dichloro-5-methoxypyridazine** itself in the public domain. Its primary role appears to be that of a precursor in the synthesis of more complex, biologically active molecules. The biological effects of pyridazine-containing compounds are broad and depend on the specific substitutions on the pyridazine ring. For instance, certain complex pyridazinone derivatives have been shown to act as selective thyroid hormone receptor β agonists or to exhibit anticancer and antiangiogenic effects.^{[4][5]}



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Caption: Role as a synthetic intermediate.

Safety and Handling

3,4-Dichloro-5-methoxypyridazine is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.^[1] Users should handle this chemical with appropriate personal protective equipment and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.^[1]

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